Cas no 62367-64-0 (Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-)

Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)- structure
62367-64-0 structure
Product name:Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-
CAS No:62367-64-0
MF:C17H15NO
MW:249.3071
CID:447725
PubChem ID:12311893

Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-
    • 1-(1-methyl-2-phenylindol-3-yl)ethanone
    • SCHEMBL7278419
    • 1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone
    • IKIQUACDGVADHX-UHFFFAOYSA-N
    • 62367-64-0
    • 1-(1-methyl-2-phenyl-1H-indol-3-yl)-1-ethanone
    • DTXSID70487309
    • 1 -(1-Methyl-2-phenyl-1H-indol-3-yl)-1-ethanone
    • 1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
    • Inchi: InChI=1S/C17H15NO/c1-12(19)16-14-10-6-7-11-15(14)18(2)17(16)13-8-4-3-5-9-13/h3-11H,1-2H3
    • InChI Key: IKIQUACDGVADHX-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 249.11545
  • Monoisotopic Mass: 249.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • PSA: 22

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